molecular formula C16H13N3O6 B3725297 N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B3725297
M. Wt: 343.29 g/mol
InChI Key: AUKIOJCFYGWINJ-CAOOACKPSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “N’-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide” has been described as having a molecular formula of C16H16N4O8, an average mass of 392.320 Da, and a monoisotopic mass of 392.096802 Da . The compound also has 12 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(2-Hydroxy-5-nitrobenzylidene)cytidine, include a density of 1.8±0.1 g/cm3, boiling point of 706.8±70.0 °C at 760 mmHg, and a flash point of 381.3±35.7 °C . It also has a molar refractivity of 90.0±0.5 cm3, a polar surface area of 181 Å2, and a molar volume of 223.0±7.0 cm3 .

Mechanism of Action

A compound similar to “N’-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide”, known as (S,E)-2-hydroxy-N-(2-hydroxy-5-nitrobenzylidene) propane hydrazide, has been studied for its effects on Pseudomonas aeruginosa quorum sensing related virulence factors . It was found that sub-minimum inhibitory concentrations of this compound showed significant inhibition of virulence factors including motility, biofilm formation, alginate and pyocyanin production, and susceptibility to H2O2 .

properties

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6/c20-12-6-5-11(19(22)23)7-10(12)8-17-18-16(21)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15,20H,9H2,(H,18,21)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKIOJCFYGWINJ-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 2
N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 3
N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 4
N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 6
N'-(2-hydroxy-5-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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